N-(4-fluorophenyl)aziridine-1-carboxamide
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Overview
Description
N-(4-fluorophenyl)aziridine-1-carboxamide is a chemical compound with the molecular formula C9H9FN2O It is a member of the aziridine family, which are three-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)aziridine-1-carboxamide typically involves the reaction of 4-fluoroaniline with chloroformate derivatives to form the corresponding carbamate, followed by cyclization to form the aziridine ring. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane. The reaction is typically carried out at low temperatures to control the formation of by-products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)aziridine-1-carboxamide undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The strained aziridine ring is highly reactive towards nucleophiles, leading to ring-opening reactions that form a variety of products depending on the nucleophile used.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophiles: Thiols, amines, and alcohols are common nucleophiles used in ring-opening reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used for reduction reactions.
Catalysts: Lewis acids such as boron trifluoride can be used to catalyze certain reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, alcohols, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-fluorophenyl)aziridine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with anticancer and antimicrobial properties.
Materials Science: The compound is used in the development of polymers and coatings with unique properties, such as enhanced durability and resistance to microbial growth.
Biological Studies: It is used in studies of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)aziridine-1-carboxamide involves the formation of covalent bonds with nucleophilic sites on biological molecules. The aziridine ring’s strain energy facilitates its reaction with thiol groups on proteins, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in its anticancer and antimicrobial activities, where it targets specific proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxamide: Similar in structure but lacks the fluorine substituent, leading to different reactivity and biological activity.
N-(4-chlorophenyl)aziridine-1-carboxamide: Similar structure with a chlorine substituent instead of fluorine, affecting its chemical properties and applications.
Uniqueness
N-(4-fluorophenyl)aziridine-1-carboxamide is unique due to the presence of the fluorine atom, which enhances its reactivity and stability. The fluorine substituent also influences its biological activity, making it a valuable compound in medicinal chemistry for the development of new therapeutic agents.
Properties
CAS No. |
15460-49-8 |
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Molecular Formula |
C9H9FN2O |
Molecular Weight |
180.18 g/mol |
IUPAC Name |
N-(4-fluorophenyl)aziridine-1-carboxamide |
InChI |
InChI=1S/C9H9FN2O/c10-7-1-3-8(4-2-7)11-9(13)12-5-6-12/h1-4H,5-6H2,(H,11,13) |
InChI Key |
BCGJNVMSWOITSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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